molecular formula C25H16N2O3 B12903609 N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide CAS No. 61388-83-8

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide

Cat. No.: B12903609
CAS No.: 61388-83-8
M. Wt: 392.4 g/mol
InChI Key: PMPMKJLJPZPDSO-UHFFFAOYSA-N
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Description

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide: is a complex organic compound that features a quinoline ring, an indene-1,3-dione moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminoquinoline with 1,3-indandione under acidic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonic acid
  • 3,4,5,6-Tetrachloro-N-[2-(4,5,6,7-tetrachloro-2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-quinolyl]phthalimide

Uniqueness

N-(2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-8-yl)benzamide is unique due to its combination of a quinoline ring, an indene-1,3-dione moiety, and a benzamide group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry[4][4].

Properties

61388-83-8

Molecular Formula

C25H16N2O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(1,3-dioxoinden-2-yl)quinolin-8-yl]benzamide

InChI

InChI=1S/C25H16N2O3/c28-23-17-10-4-5-11-18(17)24(29)21(23)19-14-13-15-9-6-12-20(22(15)26-19)27-25(30)16-7-2-1-3-8-16/h1-14,21H,(H,27,30)

InChI Key

PMPMKJLJPZPDSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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